

Application Notes and Protocols: 3-Chloropivaloyl Chloride in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 3-Chloropivaloyl chloride

Cat. No.: B1294922

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **3-Chloropivaloyl chloride** (3-CPC), a versatile bifunctional reagent, and its applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Detailed protocols for its use in acylation reactions and heterocyclic synthesis are provided below.

Introduction to 3-Chloropivaloyl Chloride (3-CPC)

3-Chloropivaloyl chloride (CAS: 4300-97-4), also known as 3-chloro-2,2-dimethylpropanoyl chloride, is a highly reactive acyl chloride that serves as a critical building block in organic synthesis.^{[1][2]} Its structure incorporates a sterically hindered pivaloyl group, which can influence the stability and pharmacokinetic properties of a final drug molecule, and a reactive chloromethyl group, enabling subsequent cyclization or derivatization reactions.

Primarily, 3-CPC is utilized as a potent acylating agent to introduce the 3-chloropivaloyl moiety onto nucleophiles like amines and alcohols, forming stable amide and ester bonds, respectively.^[3] It is also recognized as an important reagent for forming heterocyclic structures, such as isoxazole rings.^{[1][4]} These characteristics make it a valuable intermediate in the development of various therapeutic agents, including antiviral and anti-inflammatory compounds.^[4]

Table 1: Physicochemical Properties of **3-Chloropivaloyl Chloride**

Property	Value	Reference(s)
CAS Number	4300-97-4	[5]
Molecular Formula	C ₅ H ₈ Cl ₂ O	[1]
Molecular Weight	155.02 g/mol	[3]
Appearance	Colorless to light yellow transparent liquid	[5]
Purity (Assay)	≥98.5%	[5]
Boiling Point	85-86 °C (at 60 mmHg)	[5]
Reactivity	Highly reactive with nucleophiles (amines, alcohols, water). Moisture-sensitive.	[3]

Applications in Pharmaceutical Intermediate Synthesis

3-CPC's dual reactivity makes it a strategic component for synthesizing complex molecules. Its primary applications in pharmaceutical development are detailed below.

The acyl chloride function of 3-CPC is highly electrophilic, allowing for efficient acylation of a wide range of amines, including less nucleophilic aromatic and heterocyclic amines, which are common scaffolds in medicinal chemistry.[3] This reaction is fundamental for building more complex drug candidates. For instance, the acylation of aminothiazole cores is a key step in the synthesis of many biologically active compounds.[6]

3-CPC is described as an effective reagent for the formation of isoxazolone rings.[1][2] Its bifunctional nature allows for an initial acylation reaction with a suitable nucleophile (e.g., hydroxylamine), followed by an intramolecular cyclization where the terminal chloride acts as a leaving group. This provides a direct route to substituted heterocyclic systems that are prevalent in many pharmaceutical agents.

Experimental Protocols

The following protocols are provided as representative examples of how **3-Chloropivaloyl chloride** can be utilized in a laboratory setting.

This protocol describes a general procedure for the N-acylation of a heterocyclic amine using 3-CPC, based on the principles of the Schotten-Baumann reaction.^{[7][8]}

Objective: To synthesize N-(thiazol-2-yl)-3-chloropivalamide.

Materials:

- 2-Aminothiazole
- **3-Chloropivaloyl chloride** (3-CPC)
- Triethylamine (TEA) or Pyridine (as base)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Nitrogen or Argon gas supply

Procedure:

- **Reaction Setup:** In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
- **Cooling:** Cool the stirring solution to 0 °C using an ice-water bath.
- **Addition of 3-CPC:** Add a solution of **3-Chloropivaloyl chloride** (1.1 eq) in anhydrous dichloromethane to the dropping funnel. Add the 3-CPC solution dropwise to the cooled

amine solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), deionized water (1x), and finally with brine (1x).
- **Drying and Concentration:** Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(thiazol-2-yl)-3-chloropivalamide.

Table 2: Reaction Parameters for Acylation of 2-Aminothiazole

Parameter	Condition
Stoichiometry (Amine:Base:3-CPC)	1.0 : 1.2 : 1.1
Solvent	Dichloromethane (DCM), anhydrous
Temperature	0 °C to Room Temperature
Reaction Time	2-4 hours
Work-up	Aqueous wash with NaHCO ₃
Purification	Column Chromatography / Recrystallization

This protocol outlines a plausible method for synthesizing an isoxazole derivative, leveraging the bifunctional nature of 3-CPC.

Objective: To synthesize a substituted isoxazolone via acylation and subsequent intramolecular cyclization.

Materials:

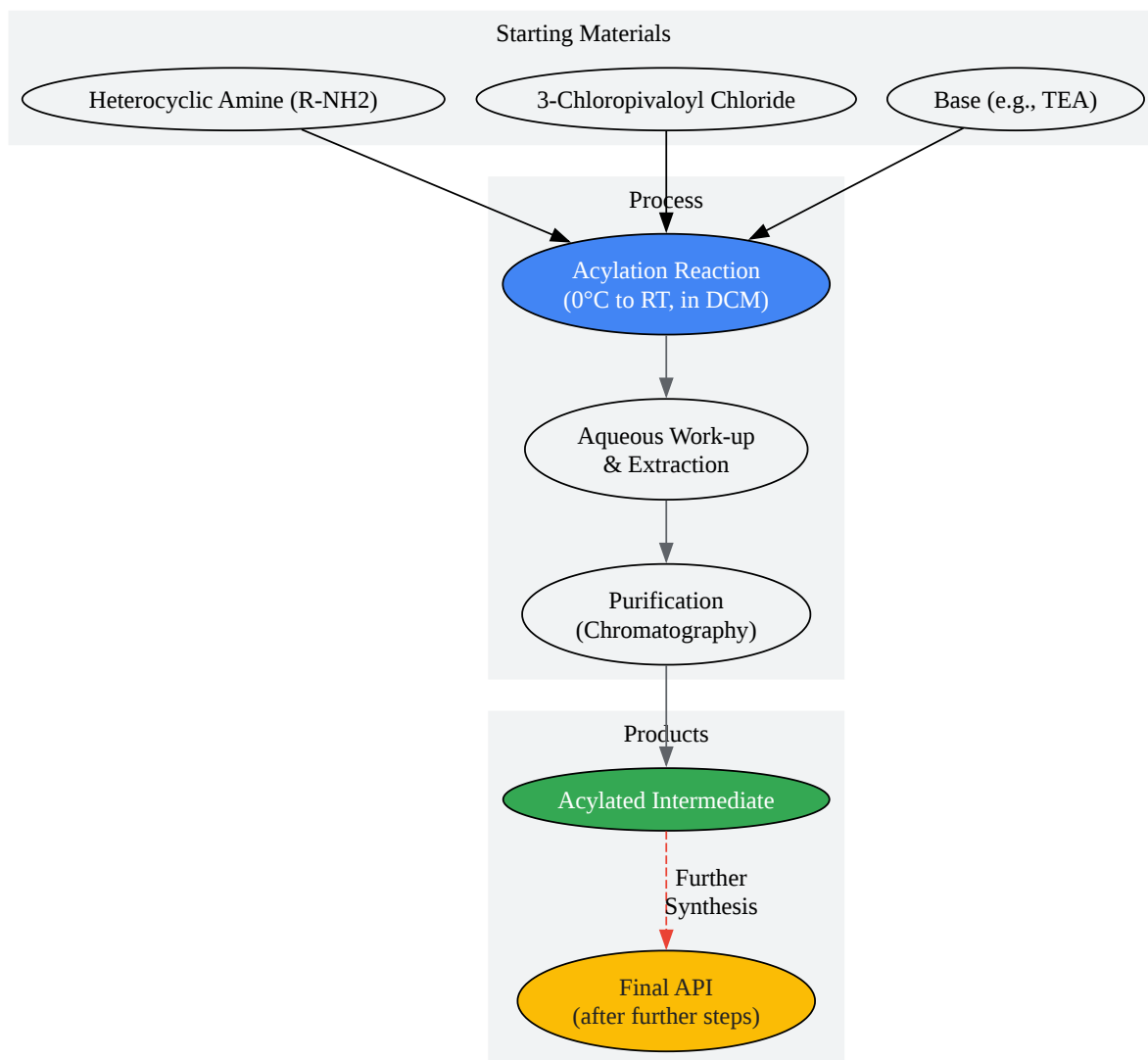
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- **3-Chloropivaloyl chloride (3-CPC)**
- Sodium hydroxide (NaOH) or Potassium carbonate (K_2CO_3)
- Tetrahydrofuran (THF) or Dioxane
- Deionized water
- Ethyl acetate
- Hydrochloric acid (HCl), 1M solution

Procedure:

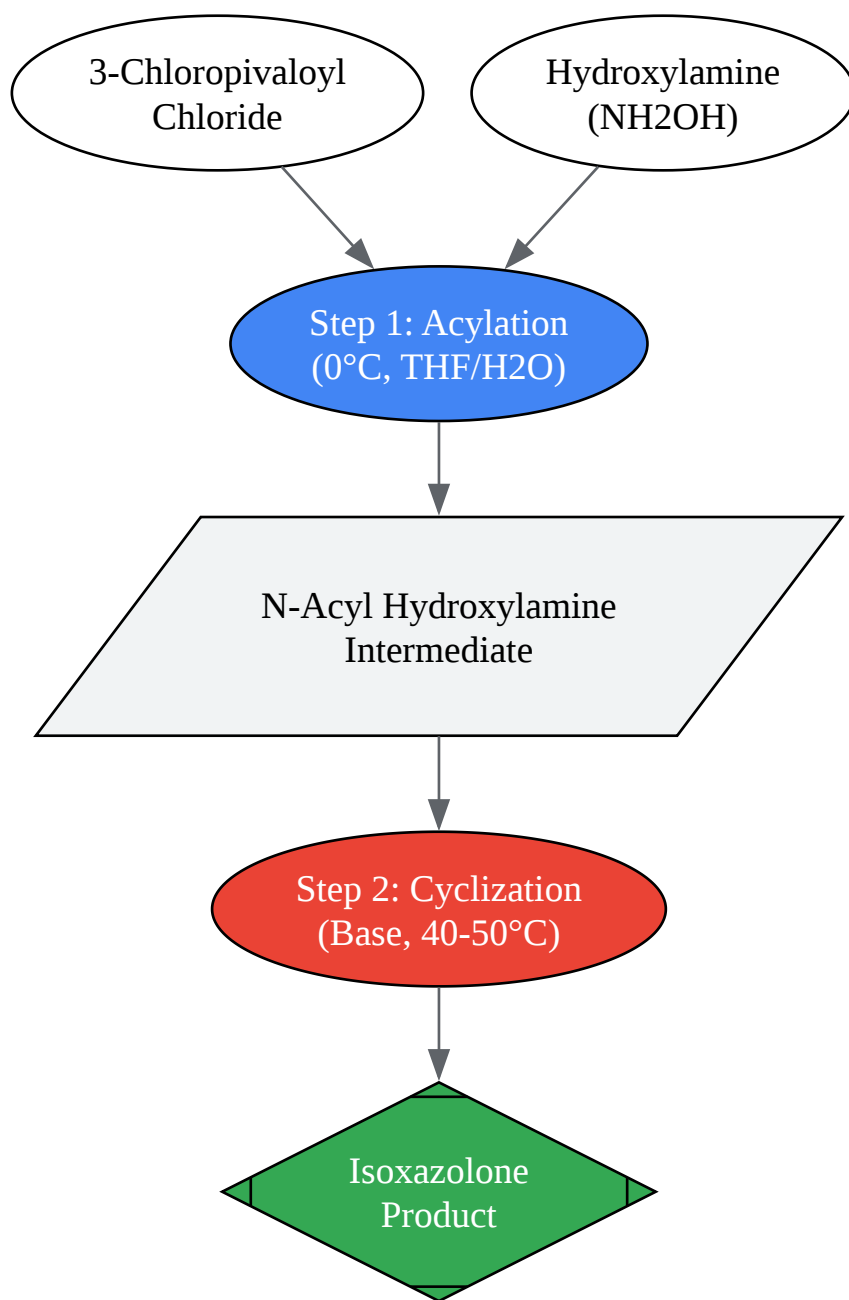
- **Hydroxylamine Free Base:** In a flask, prepare a solution of hydroxylamine free base by dissolving hydroxylamine hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq) in a mixture of water and THF at 0 °C.
- **Acylation:** Slowly add **3-Chloropivaloyl chloride** (1.0 eq) to the hydroxylamine solution at 0 °C while stirring vigorously. Allow the reaction to proceed for 1 hour at this temperature to form the intermediate N-(3-chloro-2,2-dimethylpropanoyl)hydroxylamine.
- **Cyclization:** Add a solution of a stronger base, such as potassium carbonate (2.0 eq) or sodium hydroxide (1.2 eq), to the reaction mixture.
- **Heating:** Gently heat the mixture to 40-50 °C and stir for 2-3 hours to facilitate the intramolecular cyclization. The base promotes the deprotonation of the hydroxylamine nitrogen, which then displaces the chloride ion.
- **Work-up:** After cooling to room temperature, acidify the mixture to pH ~5-6 with 1M HCl .
- **Extraction:** Extract the product into ethyl acetate (3x). Combine the organic layers.

- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography to yield the desired isoxazolone derivative.

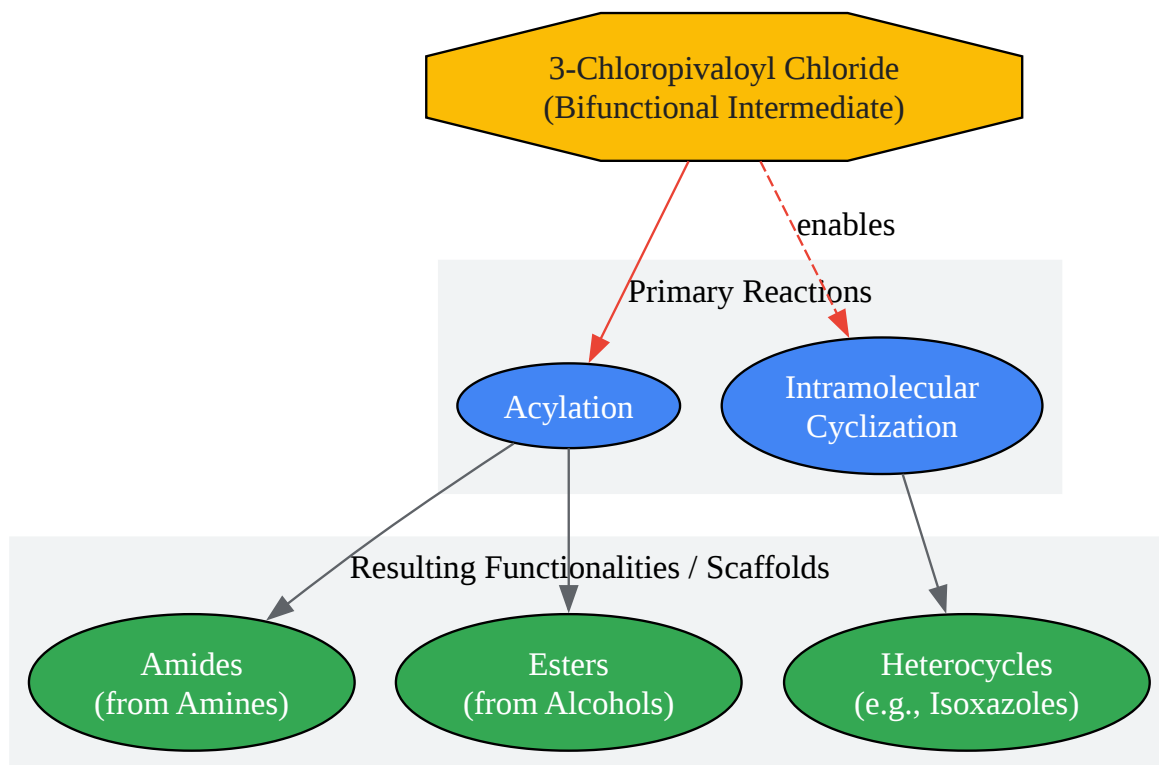
Visualized Workflows and Relationships



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